molecular formula C21H16N6O2S B2743767 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine CAS No. 899725-48-5

1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine

Cat. No.: B2743767
CAS No.: 899725-48-5
M. Wt: 416.46
InChI Key: ZCHPHJGHCYHEKG-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine typically involves multi-step reactions starting from readily available starting materials. One common approach involves the cyclization of appropriate hydrazine derivatives with quinazoline precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups are often employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridines: Known for their biological activities and used in medicinal chemistry.

    1,2,4-Triazolo[5,1-c][1,2,4]triazin-7-ones: Found in antiviral drugs like Riamilovir, active against SARS-CoV-2.

    1,2,4-Triazolo[5,1-c][1,2,4]triazine-fused compounds: Used in the design of high-energy and low-sensitive energetic materials.

Uniqueness

1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]-2-phenylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2S/c28-30(29,16-11-5-2-6-12-16)21-20-22-19(24-23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)27(20)26-25-21/h1-14,23H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHPHJGHCYHEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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